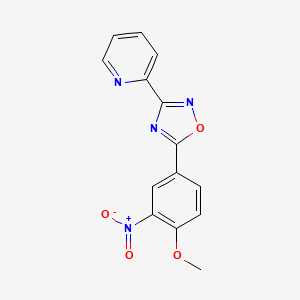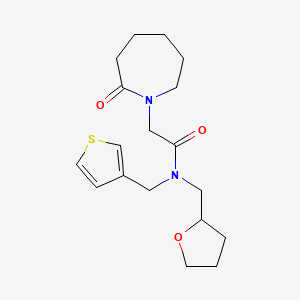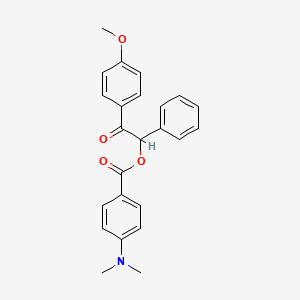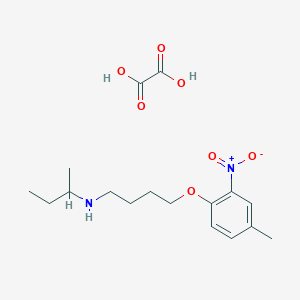![molecular formula C22H33NO7 B4043438 4-[4-(4-allyl-2-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043438.png)
4-[4-(4-allyl-2-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Übersicht
Beschreibung
4-[4-(4-allyl-2-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C22H33NO7 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.22570239 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Eugenol (4-allyl-2-methoxyphenol), a major phenolic component from clove oil, has been studied for its potent antioxidant activity. It exhibits strong radical-scavenging activity and inhibits lipid peroxidation, suggesting its use as a natural antioxidant in various applications (Gülçin, 2011).
Synthetic Applications
Novel synthetic routes have been explored to create morpholine derivatives and fused ring compounds, which are structurally related to 4-[4-(4-allyl-2-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate. For example, a methodology for synthesizing cis-3,5-disubstituted morpholine derivatives via diastereoselective transformations demonstrates the versatility of morpholine scaffolds in organic synthesis (D’hooghe et al., 2006). Additionally, the synthesis of organonitrogen compounds from eugenol through the Ritter reaction highlights the functionalization of eugenol for producing valuable chemical intermediates (Rahman & Pratama, 2019).
Anticancer Applications
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a compound structurally related to the subject chemical, has demonstrated anticancer effects against colon tumors in mice, through induction of apoptotic cell death. This suggests potential applications of structurally related compounds, including this compound, in cancer therapy (Zheng et al., 2015).
Eigenschaften
IUPAC Name |
4-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C2H2O4/c1-5-8-18-9-10-19(20(13-18)22-4)23-12-7-6-11-21-14-16(2)24-17(3)15-21;3-1(4)2(5)6/h5,9-10,13,16-17H,1,6-8,11-12,14-15H2,2-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHFQDGUTVHCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-amino-2-oxoethyl)-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B4043355.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B4043368.png)

![2,6-dimethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043377.png)
![4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043393.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4043397.png)


![[(2S,4R)-4-(dimethylamino)-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)pyrrolidin-2-yl]methanol](/img/structure/B4043414.png)
![10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4043436.png)
![10-BROMO-3-(PROPYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B4043452.png)
![2-[2-(3,5-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043457.png)
![8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4043468.png)
